molecular formula C8H2ClF5O B13534160 2'-Chloro-3',6',2,2,2-pentafluoroacetophenone

2'-Chloro-3',6',2,2,2-pentafluoroacetophenone

Katalognummer: B13534160
Molekulargewicht: 244.54 g/mol
InChI-Schlüssel: OVZTZVXAFKOKLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone is a halogenated aromatic ketone This compound is characterized by the presence of a chloro group and multiple fluoro groups attached to an acetophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone typically involves the halogenation of acetophenone derivatives. One common method includes the chlorination and fluorination of acetophenone under controlled conditions. The reaction is usually carried out in the presence of catalysts and specific reagents to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The process is optimized to achieve high yields and purity of the final product. Safety measures and environmental considerations are also taken into account during the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The ketone group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction can produce corresponding alcohols or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in various chemical interactions, while the ketone group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2’,3’,4’,5’,6’-Pentafluoroacetophenone: Similar structure but lacks the chloro group.

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains chloro and methoxy groups but different core structure.

    2-Chloro-3-fluoropyridine-6-carboxylic acid: Contains chloro and fluoro groups but different functional groups and core structure.

Uniqueness

2’-Chloro-3’,6’,2,2,2-pentafluoroacetophenone is unique due to the combination of chloro and multiple fluoro groups on an acetophenone backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H2ClF5O

Molekulargewicht

244.54 g/mol

IUPAC-Name

1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H2ClF5O/c9-6-4(11)2-1-3(10)5(6)7(15)8(12,13)14/h1-2H

InChI-Schlüssel

OVZTZVXAFKOKLY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1F)C(=O)C(F)(F)F)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.